BenchChemオンラインストアへようこそ!

tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate

Sigma receptor pharmacology Structure–affinity relationships CNS drug discovery

This 1,3'-regioisomer spiro building block offers a distinct pharmacological profile compared to the 1,4'-congener, attenuating sigma-1 affinity while preserving sigma-2 and NMDA engagement—ideal for CNS-penetrant candidate optimization. The Boc-protected intermediate allows clean deprotection (TFA/DCM or HCl/dioxane) for direct amide/sulfonamide library production without lactone compromise. A structurally novel, patent-friendly scaffold for GPCR targets (NPY Y5, MC4R, CCR5) where the 1,4'-series is heavily IP-protected.

Molecular Formula C17H21NO4
Molecular Weight 303.358
CAS No. 1795440-20-8
Cat. No. B2938158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate
CAS1795440-20-8
Molecular FormulaC17H21NO4
Molecular Weight303.358
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C17H21NO4/c1-16(2,3)22-15(20)18-10-6-9-17(11-18)13-8-5-4-7-12(13)14(19)21-17/h4-5,7-8H,6,9-11H2,1-3H3
InChIKeyCVENLJFIURFDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate (CAS 1795440-20-8): Core Spirocyclic Building Block for CNS-Targeted Medicinal Chemistry


tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate (CAS 1795440-20-8) is a Boc-protected spirocyclic scaffold belonging to the 3-oxo-3H-spiro[isobenzofuran-piperidine] class [1]. It features an unsymmetrical spiro junction at the 1,3'-position of the piperidine ring, distinguishing it from the more extensively studied 1,4'-congener. With a molecular formula of C₁₇H₂₁NO₄ and molecular weight of 303.36 g/mol, this compound serves as a versatile, orthogonally protected intermediate for the synthesis of sigma receptor ligands, GPCR-targeted agents, and CNS-penetrant drug candidates [2].

Why the 1,3'-Spiro Regioisomer Cannot Be Replaced by the 1,4'-Analog: Structural and Pharmacological Rationale for Procuring CAS 1795440-20-8


The spiro junction position dictates the spatial relationship between the isobenzofuran pharmacophore and the piperidine basic nitrogen—a critical determinant of receptor subtype affinity and selectivity [1]. In the 1,4'-isomer (CAS 1123492-82-9), the symmetrically connected piperidine places the basic nitrogen at a greater distance from the aromatic system, favoring high σ₁ receptor affinity [2]. Relocating the spiro attachment to the 1,3'-position, as in the target compound, shortens this distance and reorients the nitrogen lone pair, leading to a markedly different pharmacological profile that cannot be replicated by simple N-substitution on the 1,4'-scaffold [1]. Interchanging these regioisomers without empirical validation would confound SAR interpretation and jeopardize lead optimization campaigns.

Quantitative Differentiation Evidence for tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate (CAS 1795440-20-8) Versus Closest Analogs


Spiro Junction Regiochemistry Drives Divergent Sigma-1 Receptor Affinity: 1,3' vs. 1,4' Direct Comparison

In a direct head-to-head comparison within the structurally analogous spiro[[2]benzopyran-piperidine] series, the unsymmetrically connected 1,3'-spiropiperidines exhibited remarkably reduced σ₁ receptor affinity compared to their symmetrically connected 1,4'-counterparts, while selectivity over σ₂ and NMDA receptors was retained [1]. This regiochemical effect is intrinsic to the spiro junction geometry and is expected to translate to the isobenzofuran series. In contrast, 1,4'-spiro[isobenzofuran]piperidines such as 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] (23) achieve low nanomolar σ₁ affinity (Kᵢ = 1.14 nM) with σ₁/σ₂ selectivity ratios of 1130 [2].

Sigma receptor pharmacology Structure–affinity relationships CNS drug discovery

Nitrogen–Aromatic Distance Modulation: Conformational Rationale for Differential Receptor Engagement

The 1,3'-spiro junction reduces the through-space distance between the isobenzofuran aromatic system and the piperidine basic nitrogen compared with the 1,4'-isomer [1]. This distance is a critical pharmacophoric parameter governing ionic and cation–π interactions with receptor binding pockets. The 1,4'-isomer positions the equatorial phenyl group in a conformationally restricted orientation that favors σ₁ and GPCR targets [2]. By shifting to the 1,3'-junction, researchers access a distinct conformational ensemble that cannot be achieved through N-modification of the 1,4'-scaffold alone [1].

Pharmacophore modeling Conformational analysis Spiropiperidine design

Orthogonal Boc Protection Enables Divergent Synthetic Elaboration Compared to N-Unprotected or N-Alkylated 1,3'-Congeners

CAS 1795440-20-8 bears a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen, providing orthogonal protection that is absent in the free amine 3H-spiro[isobenzofuran-1,3'-piperidine] hydrochloride (CAS 1047655-71-9) or the N-benzyl analog (CAS 56658-24-3) [1]. The Boc group enables selective deprotection under mild acidic conditions (TFA or HCl/dioxane) without affecting the 3-oxo-isobenzofuran moiety, allowing sequential functionalization strategies that are precluded with unprotected or base-labile N-substituted analogs [2]. Typical commercial purity for the Boc-protected building block is ≥95% (HPLC), compared to 95% for the 1,4'-isomer (CAS 1123492-82-9) .

Synthetic chemistry Protecting group strategy Parallel library synthesis

Under-Explored 1,3'-Chemical Space Offers Higher Novelty Potential Relative to the Extensively Patented 1,4'-Series

A survey of the primary literature and patent landscape reveals that the 1,4'-spiro[isobenzofuran]piperidine scaffold has been extensively claimed across multiple therapeutic areas, including sigma receptors [1], NPY Y5 antagonists [2], MC4R agonists [3], and CCR5 modulators. By contrast, the 1,3'-regioisomer is substantially less precedented in issued patents and peer-reviewed SAR studies, with only a limited number of publications explicitly addressing its pharmacological properties [4]. This disparity in prior art density means that lead series derived from the 1,3'-scaffold may enjoy broader freedom-to-operate and higher probability of securing composition-of-matter patent claims.

Intellectual property Chemical novelty Lead discovery

Optimal Application Scenarios for tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate (CAS 1795440-20-8)


Sigma-2/σ₁-Sparing CNS Ligand Discovery Programs

Medicinal chemistry teams pursuing σ₂-preferring or σ₁-sparing profiles should select the 1,3'-scaffold as their starting point. As demonstrated by Jasper et al. (2009), the unsymmetrical 1,3'-spiro junction attenuates σ₁ affinity while preserving σ₂ and NMDA receptor engagement [1]. This intrinsic selectivity bias reduces the number of synthetic iterations required to achieve target selectivity, accelerating hit-to-lead timelines and conserving medicinal chemistry resources.

Parallel Library Synthesis Requiring Orthogonal N-Deprotection

The Boc-protected 1,3'-building block is the optimal entry point for parallel amide or sulfonamide library production. The tert-butyl carbamate can be cleanly removed under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to expose the free piperidine for subsequent N-functionalization [2], without compromising the 3-oxo-isobenzofuran lactone. This orthogonal protection strategy is not available with the free amine HCl salt (CAS 1047655-71-9) or the hydrogenolysis-requiring N-benzyl analog (CAS 56658-24-3).

Freedom-to-Operate-Focused Drug Discovery in Competitive GPCR Target Space

For organizations developing novel chemical entities against GPCR targets where the 1,4'-spiro[isobenzofuran]piperidine scaffold is heavily patented (e.g., NPY Y5, MC4R, CCR5), the 1,3'-regioisomer offers a structurally distinct yet pharmacophorically related alternative [1]. The lower patent density surrounding the 1,3'-series [2] increases the probability of securing novel composition-of-matter claims, directly enhancing asset value in licensing and partnership discussions.

Academic Sigma Receptor Pharmacology and Tool Compound Development

Academic laboratories investigating the functional role of sigma receptor subtypes can use the 1,3'-scaffold to generate tool compounds with divergent selectivity profiles from the extensively characterized 1,4'-series [1]. The Boc-protected intermediate enables modular diversification, allowing systematic exploration of N-substituent effects on σ₁/σ₂ selectivity and providing complementary pharmacological tools to the well-studied Lu 28-179 (siramesine) chemotype [2].

Quote Request

Request a Quote for tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.